tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate
Description
tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate (CAS: 182244-33-3) is a brominated carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, an ethyl linker, and a reactive 2-bromoacetamido moiety. Its molecular formula is C₁₃H₂₅BrN₂O₅, with a molecular weight of 369.25 g/mol . The Boc group shields amines during synthetic processes, while the bromoacetamido group enables alkylation or crosslinking reactions, making it valuable in peptide synthesis, bioconjugation, and polymer chemistry.
Key properties include:
Properties
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6H2,1-3H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGQBDUTAHJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542367 | |
| Record name | tert-Butyl [2-(2-bromoacetamido)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99616-36-1 | |
| Record name | tert-Butyl [2-(2-bromoacetamido)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(2-bromoacetamido)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Enzyme Inhibition : tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate exhibits significant biological activity by acting as an enzyme inhibitor. Its structure allows it to bind to active sites of specific enzymes, modifying their activity. This property is particularly useful in biochemical research focused on enzyme inhibition mechanisms and protein modifications.
- Drug Development : The compound's unique reactivity due to halogenation enhances its potential as a lead compound in drug discovery, particularly for developing inhibitors targeting metabolic pathways .
-
Organic Synthesis
- Nucleophilic Substitution Reactions : The bromine atom in the compound serves as a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This characteristic makes it a valuable intermediate in organic synthesis .
- Functional Group Modification : The compound can undergo hydrolysis under acidic or basic conditions, yielding corresponding amine and carboxylic acid derivatives. This property allows for the introduction of different functional groups into the molecule.
-
Biochemical Studies
- The compound's interaction with molecular targets involved in metabolic pathways provides insights into enzyme kinetics and regulation. Its dual halogenation (bromine and difluorination) enhances its ability to engage effectively with these targets, making it a subject of interest in metabolic studies.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes by modifying their active sites. For instance, studies have shown that this compound can effectively alter the conformation of target enzymes, impacting their catalytic efficiency .
- Anti-inflammatory Activity : In related studies involving similar compounds, derivatives of tert-butyl carbamates have been evaluated for anti-inflammatory properties using carrageenan-induced rat paw edema models. These investigations provide insights into the potential therapeutic applications of compounds derived from this compound .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
Bromoacetamido Group (182244-33-3) :
- The bromine atom facilitates nucleophilic substitution (e.g., with thiols or amines), enabling site-specific bioconjugation .
- Contrasts with tert-Butyl (2-acrylamidoethyl)carbamate (165196-44-1), where the acrylamido group undergoes radical polymerization or Michael addition .
Aminoethoxy/PEG-like Chains (153086-78-3): The ethylene glycol chain enhances hydrophilicity and solubility, ideal for drug delivery systems .
Aromatic Substitution (939760-49-3) :
Solubility and Physicochemical Properties
- Hydrophilicity : Compounds with PEG-like chains (e.g., 153086-78-3) exhibit higher aqueous solubility (LogP ~0.5) compared to aromatic derivatives (e.g., 939760-49-3, LogP ~2.5) .
- Lipophilicity : The bromoacetamido derivative (182244-33-3) has moderate lipophilicity (LogP ~1.8), balancing reactivity and solubility .
Biological Activity
tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a bromoacetamido group, positions it as a potential candidate for biological activity, including antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound based on diverse research findings, including case studies and detailed analyses.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 369.25 g/mol. The presence of the bromoacetamido moiety is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅BrN₂O₅ |
| Molecular Weight | 369.25 g/mol |
| CAS Number | 182244-33-3 |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that bromoacetamido derivatives can inhibit bacterial growth by disrupting cellular processes. For instance, derivatives tested against Escherichia coli showed significant inhibition, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
In vivo studies have also highlighted the anti-inflammatory potential of related carbamate compounds. For example, derivatives of tert-butyl carbamate were evaluated using the carrageenan-induced rat paw edema model, showing promising anti-inflammatory activity with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound may share similar properties.
The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition and receptor binding. The bromoacetamido group may interact with specific enzymes or receptors, leading to altered cellular signaling pathways that mediate inflammation and microbial resistance .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various bromoacetamido derivatives were tested for their antibacterial efficacy against different strains of bacteria. The results indicated that compounds with higher lipophilicity exhibited better membrane penetration and subsequently greater antibacterial activity. The study concluded that structural modifications could enhance the efficacy of these compounds against resistant bacterial strains .
Case Study 2: Anti-inflammatory Assessment
Another study focused on evaluating the anti-inflammatory properties of tert-butyl carbamate derivatives. The results indicated that certain modifications led to enhanced inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Q & A
Q. What are common synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in derivatives like tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate?
- Methodological Answer : The Boc group is typically introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. For bromoacetamido derivatives, bromoacetyl bromide can be coupled to the amine intermediate post-Boc protection. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/Hexane).
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of bromoacetyl bromide.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show tert-butyl protons at δ 1.4 ppm (singlet, 9H), bromoacetamido CH₂ at δ 3.8–4.0 ppm (multiplet), and carbamate NH at δ 5.2–5.5 ppm (broad). ¹³C NMR confirms carbonyl carbons (Boc: ~155 ppm; bromoacetamido: ~167 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₉H₁₇BrN₂O₃: ~305.04 g/mol).
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What are recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent degradation via:
- Hydrolysis : Moisture-sensitive; use molecular sieves in storage containers.
- Light Sensitivity : Bromoacetamido groups may undergo photolytic cleavage .
- Reactivity : Avoid proximity to strong acids/bases or nucleophiles (e.g., amines) to prevent premature deprotection or alkylation .
Advanced Research Questions
Q. How can researchers address low yields in the coupling of bromoacetyl bromide to Boc-protected ethylenediamine intermediates?
- Methodological Answer : Low yields often stem from:
- Competitive Side Reactions : Bromoacetyl bromide may react with residual moisture. Pre-dry solvents (THF over MgSO₄) and intermediates (azeotropic drying with toluene).
- Incomplete Amine Activation : Use Hünig’s base (DIPEA) instead of TEA for better steric hindrance control.
- Workup Optimization : Extract unreacted bromoacetyl bromide with cold 0.1 M HCl (pH 3–4) to isolate the product .
Example Protocol :
| Step | Reagent/Condition | Time | Yield Improvement |
|---|---|---|---|
| Activation | DIPEA (2.5 eq), –10°C | 30 min | Reduces hydrolysis |
| Quenching | Ice-cold NaHCO₃ | Immediate | Minimizes decomposition |
Q. What strategies enhance diastereoselectivity in reactions involving tert-butyl carbamate derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams during intermediate synthesis to bias stereochemistry .
- Catalytic Asymmetric Synthesis : Use Cu(I)/BOX complexes for α-amidoalkylation reactions (e.g., iodolactamization for cyclohexyl intermediates) .
- Crystallography : Confirm stereochemistry via X-ray diffraction (SHELXL refinement ).
Q. How can this compound be utilized in site-selective bioconjugation?
- Methodological Answer : The bromoacetamido group enables cysteine-specific alkylation in proteins. Steps:
Deprotection : Remove Boc group with TFA/DCM (1:1 v/v, 1 hr).
Conjugation : React with thiol-containing biomolecules in PBS (pH 7.4, 4°C, 12 hr).
Purification : Use size-exclusion chromatography (Sephadex G-25) to isolate conjugates .
Optimization Tips :
- Maintain molar excess (5:1, bromoacetamido:protein) for complete labeling.
- Monitor reaction via MALDI-TOF to confirm mass shift .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for Boc-protected bromoacetamido derivatives?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. MeOH) to isolate stable forms.
- Hydration/Solvate Formation : Dry samples under high vacuum (0.1 mmHg, 24 hr) and characterize via PXRD .
Example : A study reported mp 103–106°C for a similar compound, but later work noted 98–101°C due to solvate loss .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
- Respiratory : Use NIOSH-approved P95 respirators if airborne particulates are present .
- Gloves : Nitrile gloves (≥8 mil thickness) resistant to DCM/TFA.
- Eye/Face Protection : Goggles and face shields during TFA deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
